1-Hexane-D13-thiol
Description
Significance of Deuterium (B1214612) Isotope Labeling in Chemical and Material Sciences
The replacement of protium (B1232500) (¹H) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a subtle modification that induces significant and measurable effects on molecular properties. nih.gov This practice, known as isotopic labeling, is invaluable for probing molecular structure, dynamics, and reactivity without altering the fundamental chemical behavior of the compound. musechem.com
Stable isotopes are indispensable tools for tracking the journey of molecules through complex chemical and biological processes. symeres.com Because deuterium is twice as heavy as protium, C-D bonds have a lower vibrational frequency and are stronger than C-H bonds. musechem.com This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. symeres.comresearchgate.net By measuring these rate differences, chemists can pinpoint the rate-determining steps of a reaction and elucidate its mechanism. researchgate.net
Furthermore, deuterium labeling allows molecules to be used as tracers. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between deuterated and non-deuterated compounds due to the mass difference. nih.govnih.gov This enables the unambiguous tracking of atoms through intricate metabolic networks and environmental pathways, a methodology known as Stable Isotope Resolved Metabolomics (SIRM). nih.govacs.org
The influence of deuteration extends to the organization of molecules into larger, ordered structures. Supramolecular assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. sigmaaldrich.com Substituting hydrogen with deuterium can subtly alter these forces. rsc.org For instance, the shorter and stronger nature of C-D bonds compared to C-H bonds can lead to changes in molecular volume and polarizability, which in turn affects intermolecular packing and the stability of the resulting assembly. nih.gov
In materials science, deuteration has been shown to significantly influence the physical properties of materials, such as altering the phase transition temperatures in ferroelectric materials. rsc.org These modifications, though minor at the atomic level, can have a profound impact on the macroscopic properties and performance of advanced materials, enabling fine-tuning of their electrical, magnetic, and optical characteristics. rsc.org
Overview of Long-Chain Thiols in Molecular Systems Engineering
Long-chain alkanethiols are fundamental components in the bottom-up fabrication of molecular architectures. Their unique structure, comprising a hydrocarbon chain of varying length and a terminal thiol group, allows for the creation of highly organized surfaces with tailored chemical functionalities.
In the 1980s, it was discovered that alkanethiols spontaneously organize on the surfaces of noble metals like gold, forming densely packed, crystalline-like structures known as self-assembled monolayers (SAMs). sigmaaldrich.com This process is driven by two primary forces: the strong, semi-covalent interaction between the sulfur atom and the gold surface, and the collective van der Waals (hydrophobic) interactions between the adjacent alkyl chains. sigmaaldrich.com For well-ordered monolayers to form, the alkane chains typically need to be of sufficient length (at least 10 carbons) to maximize these stabilizing interactions. sigmaaldrich.comtechconnect.org The resulting SAMs are nanoscale organic coatings that provide a versatile platform for controlling the properties of the underlying substrate. researchgate.netresearchgate.net
The thiol (-SH) functional group is the critical anchor that facilitates the formation of SAMs on various surfaces. creative-proteomics.com It has a particularly strong affinity for noble metals, forming a stable gold-thiolate (Au-S) bond with an interaction energy of approximately 45 kcal/mol. sigmaaldrich.comacs.org This robust attachment is the basis for creating well-defined and stable organic surfaces. harvard.edu The thiol group's ability to act as a potent nucleophile also makes it a versatile reactive handle in various chemical transformations, including thiol-ene "click" reactions, which are used for surface modification and bioconjugation. acs.orgfrontiersin.orgresearchgate.net This dual capability—strong surface anchoring and availability for further chemical modification—makes the thiol group an essential tool in surface science, nanotechnology, and molecular electronics. ontosight.aiutwente.nlacs.org
Specific Research Relevance of 1-Hexane-D13-thiol as a Model Deuterated Alkanethiol
This compound, with its chemical formula CD₃(CD₂)₅SH, serves as an important model compound that merges the principles of deuterium labeling with the surface chemistry of alkanethiols. cymitquimica.com While its hexyl chain is shorter than that typically used for the most stable SAMs, it is sufficient for forming ordered layers and offers a simplified system for fundamental studies. researchgate.net
The primary research relevance of using the deuterated form lies in the analytical advantages it confers. By replacing the 13 hydrogen atoms on the alkyl chain with deuterium, researchers can use techniques like neutron scattering and certain types of vibrational spectroscopy to probe the structure and dynamics of the monolayer in great detail. These methods are highly sensitive to the difference between hydrogen and deuterium, allowing for precise determination of molecular orientation, packing density, and conformational order within the SAM, free from the overwhelming signal of standard hydrogenous materials. This makes this compound an ideal candidate for investigating the fundamental aspects of self-assembly and the subtle energetic forces that govern the formation of ordered molecular films.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | CD₃(CD₂)₅SH |
| Molecular Weight | 131.16 g/mol cymitquimica.com |
| Synonyms | n-Hexyl Mercaptan-d13, 1-Hexane-1,1,2,2,3,3,4,4,5,5,6,6,6-d13-thiol cymitquimica.com |
| CAS Number | 1142922-50-6 cymitquimica.com |
| Physical Form | Colorless Liquid cymitquimica.com |
| Isotopic Purity | 98 atom % D cymitquimica.com |
Structure
3D Structure
Properties
CAS No. |
1142922-50-6 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
131.32 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
PMBXCGGQNSVESQ-UTBWLCBWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Canonical SMILES |
CCCCCCS |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 1 Hexane D13 Thiol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The substitution of protons with deuterons in 1-Hexane-D13-thiol dramatically influences the NMR spectra, providing unique information that is not accessible with the non-deuterated analogue.
Deuterium (B1214612) (²H) NMR for Isotopic Distribution and Molecular Orientation
Deuterium NMR spectroscopy is a specialized technique that probes the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approximately 0.016%), ²H NMR spectra are typically recorded on isotopically enriched samples like this compound, resulting in a strong signal. cymitquimica.com Unlike the spin-1/2 proton, the deuterium nucleus has a spin of 1, which gives rise to a nuclear quadrupole moment.
In solid-state or partially ordered systems, such as this compound in a self-assembled monolayer, the interaction of this quadrupole moment with the local electric field gradient leads to characteristic spectral patterns. The quadrupolar splitting observed in the ²H NMR spectrum is highly dependent on the orientation of the C-D bond with respect to the external magnetic field. cymitquimica.com This property makes ²H NMR an exceptionally powerful tool for studying the molecular orientation and dynamics of the deuterated alkyl chain.
For a this compound molecule within a SAM, the deuterium nuclei on the alkyl chain would report on the orientation and conformational order of the chain. The magnitude of the quadrupolar splitting for each deuterated position can be used to calculate the order parameter, SCD, which quantifies the degree of motional restriction of the C-D bond. A larger splitting indicates a more ordered and less mobile segment of the chain.
Illustrative Data for ²H NMR Quadrupolar Splitting: While specific data for this compound is not readily available, the following table illustrates typical quadrupolar splittings that might be observed for a deuterated alkanethiol in a liquid crystalline phase, which mimics the environment of a SAM.
| Deuterated Position | Typical Quadrupolar Splitting (kHz) | Inferred Molecular Motion |
| CD₂ (near headgroup) | 50-100 | Highly restricted |
| CD₂ (middle of chain) | 25-50 | Increased flexibility |
| CD₃ (tail group) | < 25 | Highest mobility |
This table is illustrative and based on general principles of ²H NMR of deuterated lipids and polymers.
Carbon-13 (¹³C) NMR and Proton (¹H) NMR for Alkyl Chain Conformation
¹³C and ¹H NMR are standard techniques for characterizing organic molecules. The substitution of hydrogen with deuterium in this compound leads to significant and informative changes in both spectra.
In the ¹H NMR spectrum of this compound, the signals corresponding to the 13 deuterated positions on the hexane (B92381) chain would be absent. The only remaining proton signal would be from the thiol (-SH) group. This simplifies the spectrum immensely and can be used to confirm the isotopic labeling. The chemical shift of the thiol proton is sensitive to its environment, including hydrogen bonding. washington.edu
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C-D) exhibit two key effects. First, the resonance signals are split into multiplets due to spin-spin coupling with the spin-1 deuterium nucleus (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, etc.). Second, there is a small isotopic shift in the resonance frequency compared to the corresponding carbon in the non-deuterated compound. washington.edu The signals from the deuterated carbons are often broadened and have lower intensity in proton-decoupled ¹³C NMR spectra.
By comparing the ¹³C NMR spectrum of this compound with that of standard 1-hexanethiol (B106883), one can confirm the positions and extent of deuteration. The chemical shifts of the carbon atoms provide information about the conformation of the alkyl chain.
¹³C NMR Chemical Shift Data for 1-Hexanethiol (Illustrative for Comparison): The following table presents typical ¹³C NMR chemical shifts for non-deuterated 1-hexanethiol in a common NMR solvent like CDCl₃. For this compound, the signals for C1-C6 would be significantly altered as described above.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₂-SH) | ~24.5 |
| C2 (CH₂) | ~34.0 |
| C3 (CH₂) | ~28.0 |
| C4 (CH₂) | ~31.5 |
| C5 (CH₂) | ~22.6 |
| C6 (CH₃) | ~14.1 |
Data is based on typical values for alkanethiols and may vary with experimental conditions. researchgate.netotsuka.co.jp
Vibrational Spectroscopy for Conformational and Intermolecular Interactions
Vibrational spectroscopy, including FTIR and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for studying the conformational order and intermolecular interactions of this compound, especially in condensed phases like SAMs.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. In the context of this compound, FTIR is highly effective for assessing the conformational order ("packing") of the alkyl chains in a SAM.
The C-H stretching vibrations in the 2800-3000 cm⁻¹ region are typically used to assess the conformational order of alkanethiol SAMs. In a highly ordered, all-trans conformation, the symmetric (d⁺) and asymmetric (d⁻) methylene (B1212753) (CH₂) stretching modes appear at approximately 2850 cm⁻¹ and 2918 cm⁻¹, respectively. The presence of gauche defects leads to a broadening and shifting of these peaks to higher wavenumbers.
For this compound, the C-H stretching region would be largely silent, and instead, the C-D stretching vibrations would appear in the 2000-2200 cm⁻¹ range. rsc.org The positions of these C-D stretching bands are similarly sensitive to the conformational order of the alkyl chain. A well-ordered, all-trans deuterated chain would exhibit sharp C-D stretching bands at lower frequencies compared to a disordered chain. The S-H stretching vibration, typically a weak band around 2550 cm⁻¹, would still be present. sigmaaldrich.com
Illustrative FTIR Band Assignments for Alkanethiol SAMs:
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type | Conformational Information |
| νₐ(CH₂) | 2918 - 2925 | Non-deuterated | Lower frequency indicates higher order |
| νₛ(CH₂) | 2850 - 2855 | Non-deuterated | Lower frequency indicates higher order |
| νₐ(CD₂) | ~2192 | Deuterated | Sensitive to conformational state |
| νₛ(CD₂) | ~2088 | Deuterated | Sensitive to conformational state |
| ν(S-H) | ~2550 | Both | Indicates presence of thiol group |
This table is illustrative, based on data from various sources on alkanethiol and deuterated lipid monolayers. rsc.orgsigmaaldrich.com
Raman Spectroscopy and Tip-Enhanced Raman Spectroscopy (TERS) for Surface Segregation
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. plus.ac.at While standard Raman scattering is often weak, techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can provide enormous signal enhancement, allowing for the study of molecules at surfaces with high sensitivity and spatial resolution. chembuyersguide.com
TERS, which combines the chemical specificity of Raman spectroscopy with the nanoscale resolution of scanning probe microscopy, is particularly well-suited for studying surface segregation in mixed SAMs. chembuyersguide.com In a mixed monolayer containing both this compound and a non-deuterated alkanethiol, the two components can be distinguished by their unique vibrational signatures.
The most prominent difference would be the C-D stretching modes of this compound appearing in the 2000-2200 cm⁻¹ region, which is a clear and interference-free window in the Raman spectrum of a typical non-deuterated thiol. By mapping the intensity of the C-D stretching band across the surface, TERS can visualize the distribution of this compound and reveal the size, shape, and composition of any phase-segregated domains with nanoscale resolution. chembuyersguide.com This isotopic labeling strategy is a powerful method for understanding the intermolecular forces and thermodynamic factors that govern the mixing behavior of molecules on a surface.
Characteristic Raman Bands for Alkanethiols:
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Utility in Mixed SAMs |
| C-D stretch | 2000 - 2200 | Unique identifier for this compound |
| C-H stretch | 2800 - 3000 | Identifier for non-deuterated component |
| C-S stretch | 600 - 750 | Present in both, sensitive to conformation |
| C-C stretch | 1000 - 1150 | Present in both, sensitive to conformation |
This table provides general frequency ranges for alkanethiols.
Mass Spectrometry (MS) for Quantitative Analysis and Isotope Labeling Verification
Mass spectrometry is a cornerstone analytical technique for the sensitive and selective quantification of chemical compounds. In the analysis of thiols, which are often present at ultra-trace levels in complex matrices like food, beverages, and biological samples, MS, particularly when coupled with chromatography (e.g., HPLC-MS/MS), provides unparalleled performance. acs.orgnih.govresearchgate.net A significant challenge in thiol analysis is their volatility and the potential for matrix effects, which can interfere with accurate quantification. cornell.edu The use of polydeuterated internal standards, such as this compound, is a highly effective strategy to overcome these issues. acs.orgnih.gov
Stable Isotope Labeling (SIL), often employed in a strategy known as Stable Isotope Dilution Analysis (SIDA), is the gold standard for quantification in mass spectrometry. acs.org This technique involves adding a known quantity of an isotopically labeled version of the analyte (the internal standard) to a sample at the earliest stage of preparation. spectroinlets.com this compound serves as an ideal internal standard for its non-labeled analogue, 1-Hexanethiol.
The key principle of SIDA is that the labeled standard (e.g., this compound) is chemically identical to the native analyte (1-Hexanethiol) and therefore behaves identically during sample extraction, derivatization, chromatography, and ionization. acs.orgspectroinlets.com Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. The mass spectrometer can distinguish between the 'light' native analyte and the 'heavy' labeled standard due to their mass difference. spectroinlets.com Quantification is achieved by measuring the ratio of the MS signal intensity of the native analyte to that of the isotopically labeled standard. thermofisher.com
This approach has been successfully used for the quantitative determination of potent thiols in wine, where polydeuterated standards ensure maximum accuracy and precision. acs.orgnih.govresearchgate.net The use of deuterated analogs significantly improves issues related to matrix effects that can plague other quantification methods. cornell.edu
| Parameter | Description | Role of this compound |
| Analyte | 1-Hexanethiol (Light) | The compound to be quantified in the sample. |
| Internal Standard | This compound (Heavy) | Added in a known amount to the sample; co-elutes with the analyte. acs.org |
| Mass Difference | +13 Da | The mass difference between the heavy standard and the light analyte, easily resolved by the mass spectrometer. |
| Quantification | Ratio of Signal Intensities (Light/Heavy) | The ratio of the MS signals is proportional to the concentration of the native analyte. thermofisher.com |
For the comprehensive, non-targeted profiling of all thiols within a complex sample, a sophisticated technique combining stable isotope labeling with a double precursor ion scan (DPIS) has been developed. nih.govnih.gov This method, often termed IL-LC-DPIS-MS, facilitates the discovery and identification of unknown thiol-containing compounds. nih.gov
The strategy involves synthesizing a pair of isotope labeling reagents, one 'light' and one 'heavy' (e.g., BQB and BQB-d7), which selectively react with and "tag" thiol groups. nih.gov A sample is divided into two aliquots, with one labeled by the light reagent and the other by the heavy reagent. After labeling, the samples are combined and analyzed by LC-MS. The labeled thiols, upon fragmentation in the mass spectrometer, produce a characteristic pair of product ions with a specific mass difference (e.g., m/z 218 and 225 for BQB/BQB-d7). nih.gov
The mass spectrometer is then operated in a double precursor ion scan mode, where it alternately scans for all parent ions that fragment to produce the light product ion (m/z 218) and all parent ions that fragment to the heavy product ion (m/z 225). nih.gov By comparing the two resulting mass spectra, peak pairs with the characteristic mass difference can be easily identified as potential thiol-containing compounds, significantly improving identification selectivity and accuracy. nih.govnih.gov This method has been successfully used to discover dozens of thiol candidates in complex samples like beer and human urine. nih.govnih.gov
While this compound is not the labeling agent itself, it plays a crucial role in the subsequent quantification step. Once new thiols are identified using the DPIS method, a targeted quantitative analysis can be developed using the corresponding deuterated standards, such as this compound for the newly identified 1-Hexanethiol, in a more sensitive multiple reaction monitoring (MRM) mode. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net XPS is particularly well-suited for the analysis of ultra-thin organic films like the self-assembled monolayers (SAMs) formed by this compound on metal substrates such as gold, platinum, or palladium. thermofisher.comharvard.eduresearchgate.neteag.com
When a this compound SAM is analyzed, XPS provides core-level spectra for all elements present (except H). The primary regions of interest are the Carbon 1s (C 1s) and Sulfur 2p (S 2p) peaks, as well as the signal from the underlying metal substrate (e.g., Au 4f). thermofisher.com The deuteration of the alkyl chain in this compound does not influence the core-level binding energies measured by XPS, so findings from studies on non-deuterated 1-Hexanethiol are directly applicable.
The S 2p spectrum is diagnostic for the state of the thiol headgroup. A successful SAM formation on gold results in a covalent Au-S thiolate bond. This bonded state has a characteristic S 2p₃/₂ peak at a binding energy of approximately 162.0 eV. researchgate.net In contrast, unbound thiol groups (C-S-H) from physisorbed molecules or multilayers would appear at a higher binding energy, around 163.3-163.6 eV. researchgate.net The absence of this higher binding energy peak is a strong indicator of a well-formed, chemically-bound monolayer. researchgate.net Similarly, oxidized sulfur species appear at even higher binding energies (~168 eV). eag.com
The C 1s spectrum provides information about the carbon backbone. For a simple alkanethiol SAM, it typically shows a main peak around 285.0 eV, corresponding to the C-C and C-H bonds in the alkyl chain. Angle-resolved XPS (ARXPS) can further provide information about the thickness and ordering of the monolayer. thermofisher.com By varying the take-off angle of the detected photoelectrons, the sampling depth is changed, allowing for a non-destructive depth profile of the ultra-thin film. This can confirm the ordering of the elements (e.g., gold substrate, then sulfur, then carbon) and be used to calculate the monolayer thickness, which for dodecanethiol on gold was found to be ~1.6 nm, implying a molecular tilt of about 27° from the surface normal. thermofisher.com
| XPS Region | Binding Energy (eV) | Chemical State Assignment for Alkanethiol SAM on Gold |
| S 2p₃/₂ | ~162.0 | Sulfur covalently bonded to the gold substrate (Thiolate, R-S-Au). researchgate.net |
| S 2p₃/₂ | ~163.5 | Unbound or physisorbed thiol (R-S-H). researchgate.net |
| S 2p₃/₂ | >166.0 | Oxidized sulfur species (e.g., sulfonates). eag.com |
| C 1s | ~285.0 | Carbon in the alkyl chain (C-C, C-H). researchgate.net |
| Au 4f₇/₂ | ~84.0 | Metallic gold from the underlying substrate. thermofisher.com |
Computational and Theoretical Investigations of 1 Hexane D13 Thiol and Deuterated Alkanethiol Assemblies
Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Reactivity
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful computational techniques for predicting the properties of molecules with a high degree of accuracy. unige.chmdpi.com These methods have been instrumental in understanding the electronic structure, vibrational properties, and reactivity of complex molecules, including those with isotopic labels like 1-Hexane-D13-thiol.
Electronic Structure Elucidation and Bonding Characteristics
DFT and ab initio calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its chemical behavior. scielo.org.bo For this compound, these calculations can elucidate the nature of the carbon-deuterium (C-D), carbon-sulfur (C-S), and sulfur-hydrogen (S-H) bonds. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, does not significantly alter the electronic ground state surface but does impact properties related to atomic mass, such as vibrational frequencies.
Theoretical studies on similar alkanethiols have shown that the sulfur atom forms a covalent bond with metal surfaces, a process that involves the cleavage of the S-H bond. conicet.gov.ar DFT calculations can model this process, providing insights into the energetics and mechanism of adsorption. conicet.gov.ar The electronic structure of the deuterated alkyl chain influences the van der Waals interactions between adjacent molecules in self-assembled monolayers (SAMs), affecting their packing and stability. mdpi.com
Table 1: Calculated Bond Properties of Alkanethiols
| Property | Method | Value | Reference |
|---|---|---|---|
| C-S bond length | DFT | Varies with conformation | rsc.org |
| S-H bond length | DFT | ~1.34 Å | conicet.gov.ar |
This table is illustrative and based on general findings for alkanethiols. Specific values for this compound would require dedicated calculations.
Vibrational Mode Assignments and Spectroscopic Correlation
Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is a key experimental technique for characterizing molecular structure. Deuteration is a common strategy to aid in the assignment of vibrational modes because the heavier deuterium atom leads to a predictable shift in the frequency of associated vibrations. mdpi.com
Quantum chemical calculations are essential for accurately assigning these vibrational modes. By computing the vibrational frequencies and comparing them with experimental spectra, researchers can confirm the structure and conformation of molecules like this compound. For instance, the C-S stretching vibration and C-S-H bending mode are sensitive to isotopic substitution of the thiol proton. rsc.org DFT calculations have successfully reproduced the observed shifts in these modes upon deuteration. rsc.org
Specifically, the C-S-H bending mode (βCSH) in thiols is observed around 850-900 cm⁻¹ and shifts to 600-630 cm⁻¹ upon deuteration of the thiol proton (βCSD). rsc.org Similarly, the C-D stretching modes in a deuterated alkane chain appear at lower frequencies compared to C-H stretching modes, providing a clear spectral window to study chain conformation. researchgate.net
Table 2: Key Vibrational Frequencies for Alkanethiols and Their Deuterated Analogues
| Vibrational Mode | Typical Frequency (cm⁻¹) (Non-deuterated) | Typical Frequency (cm⁻¹) (Deuterated) | Reference |
|---|---|---|---|
| C-H Stretch | 2850 - 2960 | - | mdpi.com |
| C-D Stretch | - | ~2100 - 2200 | researchgate.net |
| S-H Stretch | ~2558 | - | mdpi.com |
| C-S-H Bend (βCSH) | 850 - 900 | - | rsc.org |
| C-S-D Bend (βCSD) | - | 600 - 630 | rsc.org |
| CD₂ Rocking (trans) | - | ~622 | researchgate.net |
This table presents general frequency ranges. The exact positions depend on the specific molecule and its environment.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the exploration of reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net For this compound, a key reaction is its assembly on a metal surface, such as gold. This process involves the cleavage of the S-H bond and the formation of a sulfur-gold (Au-S) bond. conicet.gov.ar
DFT calculations can model this reaction pathway, identifying the transition state structure and calculating the activation energy. conicet.gov.ar Studies on propanethiol on a Au(111) surface have detailed a two-step mechanism involving S-H bond breaking and Au-S bond formation. conicet.gov.ar The presence of other thiol molecules can influence the energetics of this reaction. conicet.gov.ar While specific transition state modeling for this compound is not widely published, the principles derived from studies of other alkanethiols are directly applicable. conicet.gov.arresearchgate.net The deuteration of the alkane chain is not expected to significantly alter the primary reaction pathway of the thiol headgroup, but it can have secondary effects on intermolecular interactions and monolayer packing.
Molecular Mechanics and Molecular Dynamics Simulations for Supramolecular Assemblies
While quantum mechanics is ideal for studying individual molecules, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for investigating large systems like self-assembled monolayers (SAMs). nih.govacs.org These methods use classical force fields to model the interactions between atoms, allowing for the simulation of the behavior of thousands or even millions of atoms over time.
Modeling of Self-Assembled Monolayer Formation and Stability
MD simulations have provided significant insights into the process of SAM formation from alkanethiols on gold surfaces. acs.org These simulations show an initial physisorption step followed by a slower chemisorption and organization phase where the molecules adopt a standing-up configuration. acs.org The stability of the resulting monolayer is governed by the interplay between the strong Au-S bond and the weaker van der Waals interactions between the alkyl chains. mdpi.com
The use of deuterated alkanethiols in experiments, often in conjunction with non-deuterated species, allows for the study of exchange processes and monolayer dynamics. nih.gov MD simulations can complement these experiments by providing a molecular-level understanding of how molecules incorporate into and move within the monolayer. nih.gov The simulations can also predict the final structure of the SAM, including the tilt angle of the chains and the presence of defects. conicet.gov.aracs.org
Conformational Analysis of Deuterated Alkane Chains
The conformation of the alkane chains is a critical factor determining the properties of a SAM. In well-ordered monolayers, the chains are typically in an all-trans conformation. acs.org However, gauche defects can be present, particularly near the chain terminus or at domain boundaries. researchgate.net
The use of selectively deuterated alkane chains in experiments, combined with vibrational spectroscopy, is a powerful technique for probing chain conformation at specific locations within the monolayer. researchgate.net For example, the frequency of the CD₂ rocking modes is sensitive to the local conformation (trans vs. gauche). researchgate.net MD simulations can provide a detailed conformational analysis of the deuterated chains, calculating the population of trans and gauche conformers as a function of position along the chain and under different environmental conditions (e.g., temperature). acs.orgacs.org These simulations have shown that even in well-ordered SAMs, there is an increase in conformational disorder towards the outer surface of the monolayer. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Propanethiol |
| 1-dodecanethiol |
| 1-octadecanethiol |
Interfacial Interactions and Packing Density in Self-Assembled Monolayers
Computational and experimental studies have shown that alkanethiols, including their deuterated variants, form well-ordered monolayers on gold surfaces. nii.ac.jpmdpi.com The primary driving force for the self-assembly process is the strong interaction between the sulfur headgroup and the gold substrate, with an estimated energy of 160-190 kJ/mol. diva-portal.org This initial adsorption is followed by the organization of the alkyl chains, driven by van der Waals interactions, which leads to a densely packed structure. nii.ac.jpcdnsciencepub.com For alkanethiols on Au(111), a (√3 × √3)R30° structure is commonly observed, which can be further modulated into a c(4 × 2) superlattice. nii.ac.jpacs.org
The packing density of SAMs is influenced by several factors. Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals forces. nih.govresearchgate.net The nature of the solvent used during SAM formation also plays a role, with polar solvents often facilitating the formation of denser and more ordered structures. acs.org Furthermore, the presence of bulky headgroups can decrease the packing density and introduce disorder into the alkyl chain organization. diva-portal.org For instance, increasing the size of carbohydrate moieties on functionalized alkanethiols has been shown to deteriorate the structural quality of the monolayers. diva-portal.org
The use of deuterated alkanethiols allows for detailed investigation of these interfacial phenomena. Techniques like inelastic electron tunneling spectroscopy (IETS) can precisely assign vibrational modes by observing isotope shifts, providing insights into the molecular conformation and interactions within the SAM. nii.ac.jpresearchgate.net Similarly, hydrogen/deuterium exchange experiments can be used to probe the accessibility of specific sites within the monolayer, offering information on the surface properties and molecular interactions. nih.gov
Molecular dynamics simulations have provided further understanding of the formation and structure of mixed SAMs. These studies show that the initial adsorption of alkanethiolates is often disordered, with the molecules gradually adopting a more extended trans conformation and aligning with a uniform tilt angle. acs.org The final surface coverage and organization are dependent on factors like the concentration of the alkanethiol solution and the chemical nature of the terminal groups. acs.org
| Factor | Influence on Packing Density | Supporting Observations |
| Alkyl Chain Length | Longer chains generally increase packing density. nih.govresearchgate.net | Increased van der Waals interactions promote a more ordered and compact structure. cdnsciencepub.comresearchgate.net |
| Solvent Polarity | Polar solvents tend to facilitate denser SAM formation. acs.org | - |
| Headgroup Size | Bulky headgroups can decrease packing density and order. diva-portal.org | Larger headgroups can sterically hinder close packing of the alkyl chains. diva-portal.org |
| Terminal Group | The chemical nature of the terminal group affects intermolecular interactions and final structure. diva-portal.orgacs.org | Hydrophobic/hydrophilic properties of terminal groups influence interactions with the surrounding environment and neighboring molecules. mdpi.com |
Isotope Effects in Theoretical Models
Kinetic Isotope Effects (KIE) in Thiol Reaction Dynamics
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by examining the change in reaction rate upon isotopic substitution. libretexts.org In the context of thiol reaction dynamics, theoretical models are employed to understand and predict these effects, particularly with deuterium substitution. The KIE arises primarily from the difference in zero-point vibrational energies (ZPVE) between isotopologues; the C-D bond has a lower ZPVE than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. princeton.eduyoutube.com
Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu They often arise from changes in hybridization or hyperconjugation at the transition state. libretexts.org For example, a change from sp3 to sp2 hybridization at a carbon atom adjacent to the reaction center can lead to a normal secondary KIE.
Theoretical models for calculating deuterium isotope effects often consider two main factors: the intrinsic isotope exchange effect and the medium isotope effect. researchgate.netdntb.gov.ua
Model 1 (Intrinsic Effect): This model focuses on the difference in zero-point energy between the two isotopologues by replacing the titratable protons with deuterons. researchgate.netdntb.gov.ua
Model 2 (Medium Effect): This model accounts for the change in free energy resulting from the replacement of H2O with D2O in solute-solvent hydrogen-bonding complexes. researchgate.netdntb.gov.ua
Studies on the acid-base equilibrium of thiol acids have shown that while the intrinsic effect provides a reasonable approximation, including the medium effect is crucial for accurately reproducing experimental observations, particularly the dependence of solvent isotope effects on the acidity of the compound. researchgate.netnih.gov
| KIE Type | Description | Origin | Typical Magnitude (kH/kD) |
| Primary | Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org | Difference in zero-point vibrational energy between C-H and C-D bonds. princeton.eduyoutube.com | 1 to 8 libretexts.org |
| Secondary | Isotopic substitution at a bond that is not broken or formed but whose character changes. youtube.com | Changes in vibrational frequencies due to hybridization or steric effects at the transition state. libretexts.org | Normal: >1, Inverse: <1 princeton.edu |
Influence of Deuteration on Conformational Dynamics and Vibrational Modes
Deuteration significantly impacts the conformational dynamics and vibrational modes of alkanethiols, and these effects can be thoroughly investigated using theoretical models and computational spectroscopy. The primary influence of substituting hydrogen with deuterium is the increase in mass, which directly affects the vibrational frequencies of the molecule.
Vibrational spectroscopy, coupled with theoretical calculations, is a key method for studying these effects. Inelastic Electron Tunneling Spectroscopy (IETS) of deuterated alkanethiol SAMs allows for the precise assignment of vibrational modes. nii.ac.jpresearchgate.net By comparing the IETS spectra of normal, partially deuterated, and fully deuterated alkanethiols, researchers can identify the specific vibrational modes that are active. nii.ac.jpresearchgate.net For example, the stretching mode of C-H bonds appears at a significantly higher frequency (around 360 meV) compared to the C-D stretching mode (around 270 meV). aip.org This large isotopic shift allows for the clear identification and mapping of deuterated molecules within a hydrogenated matrix. aip.org
Theoretical calculations using methods like density functional theory (DFT) and nonequilibrium Green's function (NEGF) can reproduce and explain the experimental IETS data. researchgate.net These calculations show how deuteration shifts various vibrational modes, including stretching, bending, wagging, and rocking modes. researchgate.net For instance, in deuterated hexanethiol, C-C stretching modes can couple with C-D bending modes, creating new features in the vibrational spectrum. researchgate.net
Deuteration also affects the conformational dynamics of the alkyl chains. The replacement of hydrogen with deuterium can alter the population of gauche and trans conformers. Variable-temperature 2H NMR and IR spectroscopy studies on selectively deuterated silver n-octadecanethiolates have shown that the alkyl chains are highly ordered and adopt an all-trans conformation at lower temperatures. researchgate.netacs.org As the temperature increases, a significant population of gauche conformers appears. researchgate.netacs.org The conformational order is dependent on the specific position of deuteration within the alkyl chain. researchgate.net Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is another powerful technique that provides insights into conformational dynamics by measuring the exchange rates of amide hydrogens, which reflect the stability and flexibility of different structural elements. frontiersin.orgnih.gov
| Vibrational Mode | Typical Frequency Range (Non-Deuterated) | Typical Frequency Shift upon Deuteration | Reference |
| C-H Stretch | ~360 meV | Shifts to ~270 meV (C-D Stretch) | aip.org |
| CH2 Wagging | - | Isotope shifts are calculated and observed to identify contributions to IETS peaks. | researchgate.net |
| CH3 Rocking | - | Isotope shifts are calculated and observed to identify contributions to IETS peaks. | researchgate.net |
| C-C Stretch | ~130 meV | Can couple with C-D bending modes. | nii.ac.jpresearchgate.net |
Applications of 1 Hexane D13 Thiol in Advanced Materials and Nanotechnology
Engineering of Self-Assembled Monolayers (SAMs) with Tailored Interfacial Properties
Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a substrate. Alkanethiols, such as 1-Hexane-D13-thiol, are widely used to form SAMs on various surfaces, particularly on noble metals. The resulting organic thin films are highly defined and can be used to control the interfacial properties of the underlying material.
The formation of this compound SAMs on noble metal substrates like gold and silver is a well-established process driven by the strong affinity of the sulfur headgroup for the metal surface. diva-portal.org When a gold or silver substrate is exposed to a dilute solution of this compound, the thiol molecules spontaneously adsorb onto the surface, forming a dense and highly ordered monolayer.
The organization of the molecules within the SAM is governed by a balance of forces, including the strong gold-sulfur or silver-sulfur bond, van der Waals interactions between the deuterated alkyl chains, and repulsive forces between the terminal methyl groups. On Au(111) surfaces, alkanethiols typically form a well-defined (√3 × √3)R30° structure, with the alkyl chains tilted at an angle of approximately 30° with respect to the surface normal. This arrangement allows for maximum packing density and van der Waals interactions between the chains.
The kinetics of SAM formation involves an initial rapid adsorption phase, where a significant portion of the monolayer is formed within minutes, followed by a slower organization phase that can take several hours to reach a highly ordered state. The final structure is a crystalline-like, two-dimensional assembly that effectively modifies the surface properties of the metal substrate.
Table 1: Typical Structural Parameters of Alkanethiol SAMs on Gold (Au(111))
| Parameter | Value |
| Adsorption Structure | (√3 × √3)R30° |
| Molecular Tilt Angle | ~30° from surface normal |
| Inter-chain Spacing | ~5.0 Å |
| Surface Coverage | ~4.6 x 10¹⁴ molecules/cm² |
The substitution of hydrogen with deuterium (B1214612) in the alkyl chain of this compound has a notable effect on the stability and ordering of the resulting SAMs. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect. This increased bond strength translates to enhanced thermal and chemical stability of the deuterated monolayer compared to its non-deuterated counterpart, 1-hexanethiol (B106883). researchgate.netcore.ac.uk
Studies on similar alkanethiol systems have shown that deuteration can lead to a slight increase in the packing density of the SAM. The altered vibrational modes of the C-D bonds compared to C-H bonds can also influence the intermolecular interactions, contributing to a more ordered and stable monolayer. This enhanced stability is particularly advantageous in applications where the SAM is subjected to harsh conditions, such as elevated temperatures or chemical treatments.
Table 2: Comparison of Thermal Desorption Temperatures for Hexanethiol and Expected for this compound on Au(111)
| Compound | Desorption Onset Temperature (K) |
| n-Hexanethiol | ~373 K |
| This compound (Expected) | >373 K |
Co-adsorption of this compound with other alkanethiols, either deuterated or non-deuterated, allows for the creation of mixed SAMs with tunable surface properties. harvard.edu The composition of the mixed monolayer is influenced by factors such as the relative concentrations of the thiols in the solution, their chain lengths, and the nature of their end groups. harvard.edu
When two or more components are co-adsorbed, they can either form a homogeneously mixed monolayer or phase-separate into domains enriched in one component. This phenomenon, known as surface segregation, is driven by differences in intermolecular interactions and the thermodynamics of mixing in two dimensions. In the case of mixed monolayers of this compound and its non-deuterated analog, the isotopic difference is subtle, and they are expected to form a well-mixed monolayer. nih.gov However, when mixed with alkanethiols of different chain lengths or with different terminal functional groups, phase segregation is more likely to occur, leading to the formation of nanoscale domains with distinct chemical and physical properties. nih.gov
The ability to control the surface composition and morphology of mixed SAMs is crucial for a variety of applications, including the fabrication of patterned surfaces for microarrays and the creation of surfaces with controlled wettability. nih.gov
Surface Functionalization for Advanced Sensing and Nanoelectronic Devices
The well-defined structure and tunable properties of this compound SAMs make them excellent platforms for the functionalization of surfaces in advanced sensing and nanoelectronic devices.
Self-assembled monolayers of alkanethiols are widely used as model systems in the field of molecular electronics to study charge transport through single molecules or small ensembles of molecules. nasa.gov The insulating alkyl chain of this compound acts as a tunnel barrier, and the electrical conductance of the monolayer is exponentially dependent on its thickness.
The use of a deuterated molecule like this compound in these studies offers a unique advantage. Inelastic electron tunneling spectroscopy (IETS) can be used to probe the vibrational modes of the molecules within the junction. The distinct vibrational frequencies of C-D bonds compared to C-H bonds provide a clear spectroscopic signature, allowing for the unambiguous identification of the molecule in the junction and providing insights into the electron-phonon coupling mechanisms that govern charge transport.
Table 3: Representative Electron Tunneling Decay Constant (β) for Alkanethiol SAMs
| Molecular System | β (per methylene (B1212753) group) |
| n-Alkanethiols on Au | ~1.0 |
The β value for this compound is expected to be very similar to its non-deuterated counterpart.
The thiol group of this compound provides a versatile anchor for the immobilization of biomolecules onto surfaces, a critical step in the development of biosensors and bio-interfaces. nih.govnih.gov By creating a mixed SAM of this compound and a thiol with a reactive terminal group (e.g., a carboxyl or amino group), a surface can be prepared that both resists non-specific protein adsorption and provides specific sites for biomolecule attachment.
In this context, this compound can serve as a "diluent" molecule that controls the spacing and density of the immobilized biomolecules, which is crucial for maintaining their biological activity. nih.gov Furthermore, the deuterated alkyl chains can be used as an internal standard in analytical techniques such as secondary ion mass spectrometry (SIMS) to quantify the surface coverage of the immobilized biomolecules. The chemical stability of the deuterated monolayer also ensures the long-term stability and performance of the biosensor. nih.gov
Role in Nanoparticle Surface Chemistry and Stabilization
This compound, a deuterated alkanethiol, plays a significant role in the surface functionalization and stabilization of metallic nanoparticles, particularly in the realm of monolayer-protected nanoclusters (MPCs). Its chemical behavior is analogous to its non-deuterated counterpart, 1-hexanethiol, with the heavy isotope labeling providing a powerful tool for analytical characterization without significantly altering the chemical processes of surface binding and monolayer formation. Thiols are widely utilized as ligands to stabilize and functionalize metal nanoparticles, including those made of gold, silver, and platinum, owing to the strong affinity between sulfur and the metal surface. mdpi.com The primary function of the thiolate monolayer is to passivate the nanoparticle surface, preventing irreversible aggregation and controlling particle size and solubility in various solvents.
Ligand Exchange Reactions on Monolayer-Protected Nanoclusters
Ligand exchange is a versatile post-synthesis modification technique that allows for the precise tuning of the surface properties of nanoparticles. nih.govsemanticscholar.org This process involves the replacement of existing thiolate ligands on a nanocluster's surface with free thiols from the surrounding solution. nih.gov For alkanethiol-stabilized nanoparticles, this reaction is a powerful method for introducing new functionalities.
The process of thiolate-for-thiolate exchange on gold monolayer-protected clusters (AuMPCs) is generally understood to proceed via an associative, SN2-like mechanism. semanticscholar.orgnih.gov This implies that the incoming thiol molecule attaches to a gold atom on the nanoparticle surface before the existing, bound thiolate ligand detaches. This mechanism is supported by both experimental data and density functional theory calculations. nih.gov
Research on atomically precise gold nanoclusters, such as Au₂₅(SR)₁₈ and Au₁₀₂(SR)₄₄, has provided molecular-level insights into the ligand exchange process. nih.gov Studies have revealed that exchange does not occur randomly across the nanoparticle surface. Instead, certain ligand-binding sites are preferred, often those located at more sterically accessible or electronically favorable positions on the nanocluster's surface. semanticscholar.orgnih.gov For instance, in the Au₁₀₂(p-MBA)₄₄ nanocluster, initial ligand exchange was observed to occur at only two of the twenty-two unique ligand sites. nih.gov The ability to selectively modify specific sites on a nanocluster surface opens up possibilities for sophisticated surface chemical engineering. nih.gov
The stability of the nanocluster core is a critical factor during ligand exchange. Atomically precise gold nanoclusters like Au₂₅(SR)₁₈ are known for their remarkable stability, which allows them to remain intact throughout the ligand exchange process. psu.edu This stability ensures that the core structure is preserved while the surface chemistry is altered.
| Nanocluster Example | Number of Gold Atoms | Number of Thiolate Ligands | Significance in Ligand Exchange Studies |
| Au₂₅(SR)₁₈ | 25 | 18 | High stability allows for studying exchange without core degradation. psu.edu |
| Au₃₈(SR)₂₄ | 38 | 24 | A common model system for understanding surface chemistry. nih.gov |
| Au₁₀₂(SR)₄₄ | 102 | 44 | Crystal structure studies have identified preferred sites for ligand exchange. nih.gov |
Synthesis and Stabilization of Deuterated Thiolate-Coated Nanoparticles
The synthesis of nanoparticles coated with this compound follows established methods for producing alkanethiolate-stabilized metal colloids, such as the Brust-Schiffrin two-phase synthesis. mdpi.com In a typical synthesis, a metal salt (e.g., a gold salt) is transferred from an aqueous phase to an organic solvent containing the thiol. The thiol, in this case, this compound, acts as both a phase-transfer agent and a stabilizing ligand.
Upon introduction of a reducing agent, such as sodium borohydride, the metal ions are reduced to their zero-valent state, leading to the nucleation and growth of nanoparticles. researchgate.net The this compound molecules present in the reaction mixture immediately bind to the surface of the nascent nanoparticles. mdpi.com The sulfur headgroup of the thiol forms a strong covalent bond with the metal atoms, while the deuterated hexyl chains pack together to form a dense, passivating monolayer.
This organic monolayer serves several crucial functions:
Prevents Aggregation: It provides a steric barrier that prevents the nanoparticles from coming into close contact and irreversibly agglomerating.
Controls Size: The concentration and addition rate of the thiol can influence the final size of the nanoparticle core. nih.gov
Confers Solubility: The nature of the alkyl chain dictates the solubility of the nanoparticles. The hexyl chains of this compound render the nanoparticles soluble in nonpolar organic solvents like hexane (B92381) and toluene. researchgate.netepa.gov
The use of a deuterated thiol like this compound is particularly advantageous for analytical studies. The significant mass difference between deuterium and hydrogen allows for precise quantification and tracking of the ligand shell using techniques like mass spectrometry and neutron scattering, providing valuable data on ligand density, exchange kinetics, and the structure of the organic monolayer.
| Parameter | Role in Synthesis and Stabilization |
| Metal Precursor | Source of metal atoms for the nanoparticle core (e.g., HAuCl₄). |
| Stabilizing Ligand | This compound; binds to the nanoparticle surface, preventing aggregation and controlling size. mdpi.com |
| Reducing Agent | Reduces metal ions to metal atoms, initiating nanoparticle formation (e.g., NaBH₄). researchgate.net |
| Solvent System | Typically a two-phase (e.g., water/toluene) or single-phase system where the reaction occurs. nih.gov |
Mechanistic Investigations of Reactions Involving Deuterated Thiols
Exploration of Thiol Reactivity and Reaction Intermediates
Thiols are sulfur analogs of alcohols and exhibit a rich and diverse reactivity profile. Their utility in chemical synthesis and biological processes stems from the unique properties of the sulfhydryl (-SH) group. The sulfur atom in thiols is more nucleophilic and less basic than the oxygen atom in alcohols, which influences its reaction pathways. chemistrysteps.commasterorganicchemistry.com
The oxidation of thiols is a fundamental process that can lead to a variety of sulfur-containing functional groups. This process is critical in biochemistry, particularly in the formation of disulfide bridges that stabilize protein structures. libretexts.org The oxidation of a thiol can proceed through several electrophilic intermediates, depending on the oxidant and reaction conditions.
Initial two-electron oxidation of a thiolate (RS⁻) typically yields a sulfenic acid (RSOH), which is a highly reactive intermediate. nih.govresearchgate.net This sulfenic acid can then react with another thiol molecule to form a disulfide (RSSR) or undergo further oxidation to form sulfinic acids (RSO₂H) and, ultimately, sulfonic acids (RSO₃H). nih.govresearchgate.net The formation of sulfonic acid is generally considered an irreversible oxidation step. nih.gov
One-electron oxidation pathways are also possible, leading to the formation of a thiyl radical (RS•). researchgate.net These radical intermediates have been detected in reactions of thiols with species like peroxynitrite using techniques such as ESR-spin trapping. researchgate.net In some cases, reaction with agents like hypochlorous acid (HOCl) may proceed through a sulfenyl chloride (RSCl) intermediate, which can then react with another thiolate to form a disulfide. nih.gov The use of deuterated thiols can help in tracking the fate of the thiol molecule through these complex oxidation networks.
Table 1: Key Intermediates in Thiol Oxidation
| Intermediate Species | Formula | Oxidation Pathway | Typical Precursor/Reactant |
|---|---|---|---|
| Thiyl Radical | RS• | One-electron oxidation | Thiol/Thiolate + Peroxynitrite |
| Sulfenic Acid | RSOH | Two-electron oxidation | Thiol/Thiolate + H₂O₂ |
| Sulfenyl Chloride | RSCl | Two-electron oxidation | Thiol + HOCl or N-chlorosuccinimide |
| Sulfinic Acid | RSO₂H | Further oxidation of Sulfenic Acid | Sulfenic Acid + H₂O₂ |
| Sulfonic Acid | RSO₃H | Further oxidation of Sulfinic Acid | Sulfinic Acid + H₂O₂ |
Thiols, and particularly their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.comyoutube.com This high nucleophilicity allows them to participate in a wide range of reactions, including substitution and addition reactions. Thiolates are more nucleophilic than their corresponding alkoxides, which can be attributed to the larger size and greater polarizability of the sulfur atom. chemistrysteps.com
A common reaction involving thiols is the S_N2 reaction with alkyl halides to form sulfides (thioethers). libretexts.org Due to the lower basicity of thiolates compared to alkoxides, competing elimination (E2) reactions are less of an issue, making this a highly efficient method for forming carbon-sulfur bonds. chemistrysteps.commasterorganicchemistry.com
Thiols also readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov This 1,4-addition is a powerful C-S bond-forming reaction in organic synthesis. researchgate.net Mechanistic studies, often aided by computational chemistry, show that the reaction typically proceeds via the attack of the thiolate ion on the β-carbon of the unsaturated system, forming a stable enolate intermediate. nih.govnih.gov The reaction rate is often pH-dependent, as the concentration of the more reactive thiolate species increases at higher pH. nih.gov
Table 2: Nucleophilic Reactions of Thiols/Thiolates
| Reaction Type | Electrophile | Product | Key Mechanistic Feature |
|---|---|---|---|
| S_N2 Substitution | Alkyl Halide | Sulfide (B99878) (Thioether) | Direct displacement of leaving group by thiolate. libretexts.org |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | 1,4-conjugate addition of thiolate to the double bond. researchgate.net |
| Epoxide Ring Opening | Epoxide | β-Hydroxy Thioether | Thiolate attacks the less substituted carbon of the epoxide. youtube.com |
| Addition to Aldehydes/Ketones | Aldehyde or Ketone | Thioacetal/Thioketal | Formation of a C-S bond at the carbonyl carbon. chemistrysteps.com |
Catalytic Roles and Mechanisms Involving Thiols
Beyond their role as reactants, thiols can also act as catalysts or ligands that modulate the activity of catalytic systems. The reversible coordination of thiols to metal centers is a key feature in many enzymatic and synthetic catalytic cycles.
Recent advancements in catalysis have introduced the concept of a "transient cooperative ligand" (TCL), where a ligand reversibly coordinates to a metal center and participates in bond activation. escholarship.orgnih.gov Thiols have been successfully employed as TCLs in conjunction with ruthenium pincer complexes for various catalytic transformations. nih.govelsevierpure.com
In the context of deuteration, this system has enabled the hydrogenative perdeuteration of alkenes using hydrogen gas (H₂) and deuterium (B1214612) oxide (D₂O) as the deuterium source, which circumvents the need for expensive D₂ gas. nih.govnih.gov The thiol plays a crucial dual role in this process. First, it accelerates the H/D exchange between H₂ and D₂O to generate the active Ru-D species. nih.gov Second, it acts as a selective inhibitor by competing with the alkene for coordination to the ruthenium center, which prevents undesired side reactions and allows for efficient deuteration. escholarship.orgnih.gov This demonstrates a sophisticated mechanism where the thiol dynamically modulates both the generation of the deuterating agent and the reactivity of the substrate. nih.gov
Deuterated molecules like 1-Hexane-D13-thiol serve as invaluable probes for understanding complex catalytic systems. By tracing the incorporation and position of deuterium atoms in reactants, intermediates, and products, chemists can map out reaction pathways and gain insights into the mechanisms of bond activation. For example, the use of deuterium and tritium isotopes was instrumental in elucidating the stereochemical course of S_N2 reactions catalyzed by S-adenosyl methionine (SAM) dependent methyltransferase enzymes. libretexts.org In a catalytic cycle involving a deuterated thiol, monitoring the distribution of deuterium can reveal information about the reversibility of certain steps, the nature of intermediates, and the role of the S-D (or S-H) bond in the catalytic process.
Analysis of Isotope Effects on Reaction Rates and Selectivity
The substitution of an atom with one of its heavier isotopes can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The KIE is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states.
When a bond to a hydrogen atom is broken or formed in the rate-determining step of a reaction, replacing that hydrogen with deuterium typically results in a slower reaction rate. This is known as a primary KIE and arises from the difference in zero-point vibrational energy between a C-H (or S-H) bond and a C-D (or S-D) bond. The bond to the heavier deuterium atom has a lower zero-point energy and is effectively stronger, thus requiring more energy to break.
In the context of reactions involving this compound, measuring the KIE could provide critical mechanistic information. For example, in a dehydrogenation reaction where the S-H bond is cleaved in the rate-limiting step, a significant primary KIE (k_H/k_D > 1) would be expected. Conversely, if the S-H bond cleavage occurs in a fast step after the rate-determining step, the KIE would be negligible (k_H/k_D ≈ 1). The magnitude of the KIE can also provide information about the symmetry of the transition state. Theoretical calculations are often used in conjunction with experimental measurements to predict and interpret isotope effects, providing a deeper understanding of the reaction's energy surface and mechanism. nih.govnih.gov
Future Research Directions and Emerging Methodologies for Deuterated Hexane Thiols
Development of Novel Deuteration Techniques with Enhanced Efficiency and Site Selectivity
The synthesis of selectively deuterated compounds is a cornerstone of isotopic labeling studies. Future research will prioritize the development of more efficient and precise methods for introducing deuterium (B1214612) into specific positions within the hexane (B92381) thiol molecule.
Current methodologies for deuteration often rely on hydrogen isotope exchange (HIE) reactions, which can be catalyzed by transition metals such as platinum, ruthenium, and copper. While effective, these methods can sometimes lack the desired site-selectivity, leading to a mixture of isotopologues. Emerging techniques in photoredox and biocatalysis offer promising avenues for overcoming these limitations. Photoredox catalysis, for instance, can enable C-H activation and subsequent deuteration under mild conditions, potentially offering greater control over which hydrogen atoms are replaced. Similarly, enzymatic catalysis could provide unparalleled site-selectivity, leveraging the inherent specificity of enzymes to target particular C-H bonds.
A key area of future development will be the refinement of catalytic systems to improve both the efficiency and the atom economy of deuteration. This includes the design of novel ligands for transition metal catalysts that can direct the deuteration to a specific carbon atom in the hexane chain. Furthermore, advancements in flow chemistry are expected to play a significant role in scaling up the production of deuterated thiols with high isotopic purity, making these valuable compounds more accessible for a broader range of research applications.
Advanced Characterization Modalities for Complex Deuterated Thiol Assemblies
The ability of 1-Hexane-D13-thiol and other deuterated alkanethiols to form self-assembled monolayers (SAMs) on noble metal surfaces makes them ideal candidates for studying interfacial phenomena. Future research will increasingly rely on sophisticated characterization techniques to probe the structure, dynamics, and properties of these complex assemblies at the molecular level.
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are particularly powerful for studying deuterated systems. The significant difference in the neutron scattering length between hydrogen and deuterium allows for contrast variation studies, where specific parts of a molecular assembly can be "highlighted" by selective deuteration. This enables researchers to gain detailed insights into the organization of mixed monolayers, the conformation of the alkyl chains, and the penetration of solvent molecules into the SAM.
Vibrational spectroscopy , including Infrared Reflection-Absorption Spectroscopy (IRRAS) and Sum-Frequency Generation (SFG) spectroscopy, provides valuable information about the orientation and packing of molecules within a SAM. The isotopic shift in the vibrational frequencies of C-D bonds compared to C-H bonds serves as a sensitive probe for studying the conformation and environment of the deuterated hexane thiol molecules.
Mass spectrometry , particularly Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful tool for studying the dynamics of molecules and their interactions. While traditionally used for proteins, the principles of HDX-MS can be adapted to investigate the exchange kinetics of protons in deuterated thiol assemblies, providing insights into their stability and reactivity.
Future advancements in these techniques, such as improved spatial and temporal resolution, will enable an even more detailed understanding of the intricate structure and behavior of deuterated thiol assemblies, paving the way for their rational design in various applications.
Integration of Deuterated Thiols in Next-Generation Materials for Energy and Environmental Applications
The unique properties of deuterated compounds are increasingly being harnessed in the development of advanced materials for energy and environmental applications. The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, can be exploited to enhance the stability and performance of materials.
In the realm of energy , deuterated organic materials have shown promise in improving the efficiency and longevity of organic solar cells. By replacing hydrogen with deuterium in the active layer of these devices, it is possible to suppress degradation pathways and enhance photostability. While research in this area has largely focused on conjugated polymers, the principles are applicable to other organic components of solar cells. Deuterated hexane thiols could potentially be used to modify electrode surfaces or as components in interfacial layers to improve charge transport and reduce recombination losses. In the context of next-generation batteries, such as lithium-sulfur batteries, the stability of the electrolyte and electrode interfaces is crucial. While not yet extensively explored, the use of deuterated thiols as additives or surface modifiers could potentially enhance the stability of these interfaces.
For environmental applications , self-assembled monolayers of thiols are widely used in the fabrication of chemical and biological sensors. The precise control over surface chemistry afforded by SAMs allows for the development of highly sensitive and selective sensing platforms. Deuterated hexane thiols can serve as valuable components in these sensors, both as a tool for fundamental studies of sensor-analyte interactions using techniques like neutron scattering, and potentially to enhance the stability and robustness of the sensing layer. For instance, the increased stability of C-D bonds could lead to sensors with longer operational lifetimes in harsh environments.
Multiscale Modeling and AI-Driven Discovery in Deuterated Thiol Chemistry
Computational modeling and artificial intelligence (AI) are becoming indispensable tools in materials science, accelerating the discovery and design of new materials with desired properties. These approaches are poised to play a transformative role in the future of deuterated thiol research.
Multiscale modeling allows researchers to simulate the behavior of materials across different length and time scales, from the quantum mechanical interactions of individual atoms to the macroscopic properties of a device. For deuterated hexane thiol assemblies, quantum chemical calculations can provide insights into the vibrational spectra and electronic properties of the molecules. Molecular dynamics simulations can then be used to study the self-assembly process, the structure of the resulting monolayer, and its interactions with its environment. These simulations can explicitly account for the mass difference between hydrogen and deuterium, allowing for the prediction of isotope effects on the structure and dynamics of the system.
Artificial intelligence and machine learning (ML) are revolutionizing the way new materials are discovered. By training ML models on large datasets of known materials and their properties, it is possible to predict the properties of new, hypothetical materials without the need for expensive and time-consuming experiments. In the context of deuterated thiols, AI could be used to:
Predict the optimal conditions for selective deuteration reactions.
Screen vast numbers of potential deuterated thiol derivatives for their suitability in specific applications, such as energy storage or sensing.
Analyze complex experimental data from characterization techniques like neutron scattering and vibrational spectroscopy to extract subtle structural and dynamic information.
Guide the design of new deuterated materials with tailored properties.
Q & A
Basic: What safety protocols are essential for handling 1-Hexane-D13-thiol in laboratory settings?
This compound is classified as a flammable liquid (Category 4-1-II) and requires stringent safety measures . Researchers should:
- Store the compound in a flame-resistant cabinet at temperatures below 25°C, away from oxidizers.
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to minimize inhalation risks, as volatile thiols can emit toxic fumes.
- Maintain a spill kit with neutralizing agents (e.g., sodium bicarbonate) for accidental releases.
Basic: Which analytical techniques are optimal for verifying the isotopic purity of this compound?
Deuterium-labeled compounds like this compound require precise characterization:
- NMR Spectroscopy : H NMR confirms deuterium incorporation at specific positions (e.g., CD and CD groups) .
- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (98–99 atom % D) by analyzing molecular ion clusters (e.g., [M+H] at m/z 131.32) .
- Infrared (IR) Spectroscopy : Identifies S-H/D vibrational modes; deuterated thiols show shifted peaks (~2100 cm for S-D vs. ~2550 cm for S-H) .
Advanced: How do kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound compared to its protiated analog?
Deuterium substitution alters reaction dynamics due to mass differences:
- Experimental Design : Compare rate constants () for reactions like thiol-disulfide exchange or radical quenching. Use stopped-flow techniques for rapid kinetics .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and quantify deuterium’s impact on activation energy .
- Data Interpretation : KIE > 1 indicates bond-breaking in the rate-determining step (e.g., S-H/D cleavage), while KIE ≈ 1 suggests non-vibrational steps dominate .
Advanced: How can researchers resolve contradictions in data when using this compound as a mechanistic probe?
Contradictions may arise from isotopic impurities or side reactions:
- Validation Strategies :
- Case Study : If unexpected byproducts form in catalytic reactions, perform isotopic tracing with C-labeled reagents to track carbon-deuterium interactions .
Basic: What synthetic routes ensure high isotopic enrichment in this compound?
Deuterium labeling requires precision in precursor selection:
- Deuterated Precursors : Start with CDI or CD(CD)Br to ensure site-specific deuterium incorporation .
- Thiolation Steps : Use Grignard reactions with elemental sulfur or thiourea derivatives to introduce the -SH group while preserving deuterium .
- Purification : Employ fractional distillation or preparative HPLC to isolate the deuterated product from protiated impurities .
Advanced: How can computational chemistry enhance the study of this compound’s behavior in catalytic systems?
Integrate computational and experimental workflows:
- Molecular Dynamics (MD) : Simulate solvation effects and diffusion rates of deuterated vs. protiated thiols in solvents like hexane or DMSO .
- Reaction Pathway Analysis : Use quantum mechanics/molecular mechanics (QM/MM) to map deuterium’s role in transition states during metal-catalyzed reactions .
- Machine Learning : Train models on isotopic data to predict optimal reaction conditions for minimizing deuteration loss .
Advanced: What methodologies address challenges in quantifying trace amounts of this compound in environmental samples?
Low-concentration analysis demands sensitivity and selectivity:
- Sample Preparation : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to preconcentrate thiols from air or water .
- Detection : Couple gas chromatography with sulfur chemiluminescence detection (GC-SCD) for sub-ppb quantification .
- Calibration : Employ isotope dilution mass spectrometry (IDMS) with S-labeled internal standards to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
